![molecular formula C6H4N2O B063319 Isoxazolo[4,3-b]pyridine CAS No. 173894-73-0](/img/structure/B63319.png)
Isoxazolo[4,3-b]pyridine
Descripción
Isoxazolo[4,3-b]pyridine is a fused heterocyclic compound comprising an isoxazole ring fused to a pyridine ring at positions 4 and 3, respectively. While the provided evidence primarily discusses its positional isomer, isoxazolo[5,4-b]pyridine, the structural and functional similarities between these isomers allow for meaningful comparisons. Isoxazolopyridines are synthesized via nucleophilic addition and cyclization reactions using intermediates like 3-methylisoxazol-5-amine . These compounds are of significant interest in medicinal chemistry due to their cytotoxic, anticancer, and antimicrobial properties .
Propiedades
Número CAS |
173894-73-0 |
---|---|
Fórmula molecular |
C6H4N2O |
Peso molecular |
120.11 g/mol |
Nombre IUPAC |
[1,2]oxazolo[4,3-b]pyridine |
InChI |
InChI=1S/C6H4N2O/c1-2-5-6(7-3-1)4-9-8-5/h1-4H |
Clave InChI |
NABZXASCLFSKLF-UHFFFAOYSA-N |
SMILES |
C1=CC2=NOC=C2N=C1 |
SMILES canónico |
C1=CC2=NOC=C2N=C1 |
Sinónimos |
Isoxazolo[4,3-b]pyridine (9CI) |
Origen del producto |
United States |
Métodos De Preparación
Sonogashira Cross-Coupling and Cycloisomerization
The most widely reported method involves a two-step sequence: Sonogashira cross-coupling followed by iodine(I) chloride-mediated cycloisomerization (Scheme 1).
Step 1: Sonogashira Cross-Coupling
Commercially available 2-chloro-3-nitropyridines (1a–e ) react with terminal alkynes under Sonogashira conditions to form 2-alkynylpyridines (2a–j ). Key parameters include:
-
Base : Triethylamine (EtN) in anhydrous tetrahydrofuran (THF).
-
Temperature : 40°C under argon, achieving completion in 1–3 hours.
Yields range from 44% to 98%, depending on the alkyne substituent. For example, phenylacetylene derivatives afford 2a in 72% yield.
Step 2: Cycloisomerization
The 2-alkynylpyridines (2a–j ) undergo iodocyclization using catalytic iodine(I) chloride (ICl) to yield 6-R-3-acylisoxazolo[4,3-b]pyridines (3a–j ).
-
Conditions : ICl (10 mol-%) in dichloromethane (DCM) at room temperature.
-
Mechanism : ICl activates the alkyne for electrophilic cyclization, forming the isoxazole ring via a 5-endo-dig pathway.
This step achieves yields of 60–85%, with electron-withdrawing groups (EWGs) enhancing cyclization efficiency.
Table 1 : Representative 6-R-Isoxazolo[4,3-b]Pyridines and Yields
Compound | R Group | Yield (%) |
---|---|---|
3a | Phenyl | 72 |
3b | 4-Methoxyphenyl | 68 |
3c | Ethynyl | 65 |
3d | Cyclohexyl | 78 |
Nitrile Oxide Cycloaddition
While less common, nitrile oxides generated from N-hydroxyimidoyl chlorides can undergo [3+2] cycloaddition with alkynes to form isoxazole intermediates. Subsequent functionalization may yield isoxazolo[4,3-b]pyridines, though this route is less efficient compared to Sonogashira-based methods.
Ring Expansion of Isoxazoles
Molybdenum hexacarbonyl (Mo(CO))-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates has been explored for pyridone synthesis. However, this method primarily targets 4-oxo-1,4-dihydropyridines and requires further adaptation for isoxazolo[4,3-b]pyridines.
Reaction Optimization
Catalyst and Solvent Effects
Substituent Compatibility
-
Electron-deficient alkynes : Accelerate cycloisomerization but may reduce coupling yields.
-
Bulky R groups : Steric hindrance at the pyridine 6-position lowers cyclization efficiency (e.g., 3d vs. 3a ).
Structural Diversification
Functionalization of the isoxazolo[4,3-b]pyridine core is achieved via:
Análisis De Reacciones Químicas
Types of Reactions
[1,2]Oxazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxazolone derivatives, reduced pyridine derivatives, and various substituted [1,2]Oxazolo[4,3-b]pyridine compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Medicinal Properties
Isoxazolo[4,3-b]pyridine derivatives exhibit a range of biological activities, making them valuable in the development of therapeutic agents. Key medicinal properties include:
- Antifungal Activity : Research has demonstrated that this compound derivatives possess antifungal properties against pathogens such as Candida parapsilosis. The minimum inhibitory concentration (MIC) values indicate significant antifungal potential, which is crucial given the rising resistance to existing antifungal treatments .
- Antibacterial and Anticancer Effects : Various studies have reported the antibacterial and anticancer activities of this compound compounds. These derivatives have shown effectiveness against different cancer cell lines and bacterial strains, suggesting their potential as broad-spectrum antimicrobial and anticancer agents .
- Inhibition of Kinases : this compound derivatives have been identified as potent inhibitors of cyclin G associated kinase (GAK), which plays a role in cell cycle regulation. This inhibition could be leveraged for antiviral applications, particularly against hepatitis C virus (HCV) by disrupting viral entry and assembly .
Case Studies and Research Findings
Several studies have provided insights into the applications and effectiveness of this compound derivatives:
- Study on Antifungal Properties : A study focused on the interaction between this compound derivatives and human serum proteins using high-performance liquid chromatography (HPLC) revealed promising results regarding their pharmacokinetic profiles. The findings suggest that these compounds may serve as effective antifungal agents with favorable absorption characteristics .
- Kinase Inhibition Research : Another significant study highlighted the structure-activity relationship (SAR) of isoxazolo[4,3-b]pyridines as selective GAK inhibitors. The most potent compounds displayed low nanomolar Kd values and demonstrated antiviral activity against HCV, underscoring their potential in developing targeted antiviral therapies .
Mecanismo De Acción
The mechanism of action of [1,2]Oxazolo[4,3-b]pyridine involves its interaction with various molecular targets, including enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. For example, [1,2]Oxazolo[4,3-b]pyridine derivatives have been shown to inhibit glycogen synthase kinase-3β, a key enzyme involved in the regulation of various cellular processes . Additionally, the compound can interfere with signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Isoxazolo[5,4-b]Pyridine
- Structure : Fused isoxazole (positions 5,4) and pyridine rings.
- Synthesis: Formed via nucleophilic addition of 3-methylisoxazol-5-amine to activated reagents like 2-(bis(methylthio)methylene)malononitrile, followed by cyclization and aromatization .
- Derivatives: Example: 4-Amino-3-methyl-6-(methylthio)isoxazolo[5,4-b]pyridine-5-carbonitrile (mp 275–277°C, IR: 2196 cm⁻¹ for CN, NMR δ 2.65 ppm for CH₃S) .
Pyrrolo[3,2-d]Isoxazole
- Structure : Fused pyrrole and isoxazole rings.
- Synthesis : Derived from the same intermediate (3-methylisoxazol-5-amine) but via different cyclization pathways.
- Activity: Exhibits strong cytotoxicity against HCT-116 and PC3 cancer cells (IC₅₀: 1–10 µM) with selectivity over normal cells .
[1,2,4]Triazolo[4,3-a]Pyridine
- Structure : Triazole fused to pyridine.
- Synthesis : Oxidative ring closure using sodium hypochlorite, a greener alternative to toxic reagents like Cr(VI) salts .
- Applications : Antibacterial, anti-inflammatory, and chemosensor applications .
Thieno[2,3-b]Pyridine
- Structure : Thiophene fused to pyridine.
- Synthesis : Regioselective bromination at the 4-position (87% purity) enables cross-coupling for drug discovery .
Physicochemical Properties
Q & A
Q. What are the common synthetic strategies for constructing the isoxazolo[4,3-b]pyridine core, and what key intermediates are involved?
The this compound scaffold is typically synthesized via intramolecular nucleophilic substitution. For example, 2-chloro-3-nitropyridines can undergo cyclization by displacing the nitro group with a neighboring nucleophile (e.g., hydroxyl or amine groups). Key intermediates include nitro-substituted pyridines, which act as precursors for ring closure . Green conditions, such as sodium hypochlorite in ethanol, have been employed to enhance sustainability .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?
- IR Spectroscopy : Identifies functional groups like C=O (stretch at ~1700 cm⁻¹) and confirms the absence of NH₂ groups after cyclization .
- ¹H NMR : Resolves aromatic protons (e.g., pyridine ring protons as singlets at δ 7.5–8.5 ppm) and substituent-specific signals (e.g., CH₃ groups as singlets at δ 2.0–2.5 ppm) .
- X-ray Crystallography : Provides definitive proof of regiochemistry and stereochemistry, especially for complex fused systems .
Q. What are typical substituents introduced into the this compound framework, and how do they influence reactivity?
Electron-withdrawing groups (e.g., halogens) at the 3-position enhance electrophilic substitution, while bulky substituents (e.g., aryl groups) at the 6-position can sterically hinder cyclization. Substituents like methoxy or benzyloxy groups are introduced via nucleophilic aromatic substitution or Suzuki coupling .
Q. How do solvent and temperature conditions affect the synthesis of isoxazolo[4,3-b]pyridines?
Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of intermediates, while ethanol enables greener syntheses . Room-temperature reactions minimize side products, whereas elevated temperatures (80–100°C) accelerate cyclization but risk decomposition .
Q. What role do catalysts play in the synthesis of fused isoxazolo-pyridine systems?
Iodine (I₂) and TBHP (tert-butyl hydroperoxide) are effective for oxidative coupling, yielding triazolopyridines with 74% efficiency . Chitosan, a biodegradable catalyst, promotes eco-friendly heterocycle formation in dioxane .
Advanced Research Questions
Q. How can reaction conditions be optimized for intramolecular cyclization to improve yields?
Q. What strategies resolve contradictory data in mechanistic studies of this compound rearrangements?
- Isotopic Labeling : Track nitrogen migration during Boulton–Katritzky rearrangements .
- Kinetic Profiling : Compare reaction rates under varying pH and temperatures to identify rate-limiting steps .
- Computational Modeling : DFT calculations predict transition states and regioselectivity in cyclization pathways .
Q. How can green chemistry principles be applied to this compound synthesis?
Q. How is regioisomer formation controlled during this compound synthesis?
Q. What computational tools aid in designing novel this compound derivatives?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.